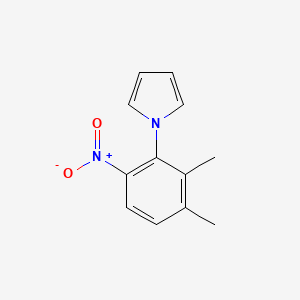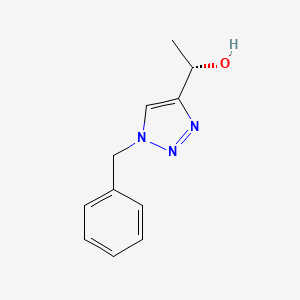
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidin-hydrochlorid
Übersicht
Beschreibung
“3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4 . It is a product that can be purchased from various suppliers .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, which is a core component of the compound, has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the popular methods is the click chemistry approach .Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” consists of a piperidine ring attached to a 1,2,3-triazole ring via a methylene bridge .Chemical Reactions Analysis
The 1,2,3-triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids . This interaction could potentially influence the chemical reactions involving the compound.Physical and Chemical Properties Analysis
1,2,3-triazoles, including “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride”, are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also possess aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole, einschließlich Derivaten wie 3-(1H-1,2,3-Triazol-1-ylmethyl)piperidin-hydrochlorid, werden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten häufig verwendet. Sie wurden auf potenzielle entzündungshemmende, antimikrobielle, antituberkulose, antitumorale und antivirale Eigenschaften untersucht .
Organische Synthese
Diese Verbindungen dienen als wichtige Zwischenprodukte in der organischen Synthese. Ihre einzigartige chemische Struktur ermöglicht verschiedene chemische Reaktionen, die zur Herstellung komplexer Moleküle für Pharmazeutika und Agrochemikalien führen können .
Polymerchemie
In der Polymerchemie werden Triazolderivate verwendet, um Polymere zu modifizieren oder neue Polymerstrukturen mit gewünschten physikalischen und chemischen Eigenschaften zu erzeugen .
Supramolekulare Chemie
Der Triazolring kann in der supramolekularen Chemie als Baustein für den Aufbau größerer molekularer Anordnungen durch nichtkovalente Wechselwirkungen dienen .
Biokonjugation
Triazole werden in der Biokonjugation verwendet, um Biomoleküle miteinander zu verknüpfen oder an Oberflächen oder andere Materialien für biomedizinische Anwendungen zu binden .
Chemische Biologie
In der chemischen Biologie werden diese Verbindungen verwendet, um biologische Systeme zu untersuchen und die chemische Grundlage biologischer Prozesse zu verstehen .
Fluoreszenzmikroskopie
Einige Triazolderivate weisen fluoreszierende Eigenschaften auf und werden in bildgebenden Verfahren verwendet, um biologische Prozesse zu visualisieren .
Materialwissenschaft
Aufgrund ihrer Stabilität und vielseitigen Reaktivität finden Triazole in der Materialwissenschaft Anwendungen bei der Herstellung funktionaler Materialien mit spezifischen Eigenschaften .
Wirkmechanismus
While the specific mechanism of action for “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is not explicitly mentioned in the search results, 1,2,3-triazoles are known to exhibit a wide range of biological activities . They have found applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Eigenschaften
IUPAC Name |
3-(triazol-1-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHJNKANQNRQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)


![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)


![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)

